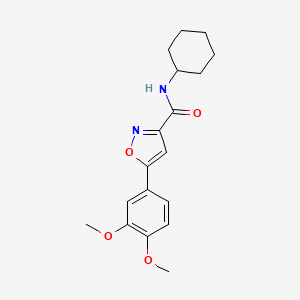
N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide
Overview
Description
N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide, also known as ACPD, is a potent and selective agonist of metabotropic glutamate receptors (mGluRs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate synaptic transmission and plasticity in the brain, which is important for learning and memory. N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been investigated for its potential use in treating addiction, anxiety, depression, and schizophrenia.
Mechanism of Action
N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide is a selective agonist of mGluRs, which are G protein-coupled receptors that modulate synaptic transmission and plasticity in the brain. Specifically, N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide activates group I and II mGluRs, which are coupled to the Gq/11 and Gi/o proteins, respectively. This leads to the activation of downstream signaling pathways, including the phospholipase C and adenylyl cyclase pathways, which ultimately modulate synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, prefrontal cortex, and striatum. It has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide in lab experiments is its selectivity for mGluRs, which allows for more precise modulation of synaptic transmission and plasticity. Additionally, N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide has been extensively studied and has a well-established mechanism of action. However, one limitation of using N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide is its potential off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide. One area of interest is its potential use in treating addiction, anxiety, depression, and schizophrenia. Additionally, further studies are needed to elucidate the specific downstream signaling pathways involved in N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide-mediated modulation of synaptic transmission and plasticity. Finally, the development of more selective and potent mGluR agonists may lead to the discovery of new therapeutic targets for neurological and psychiatric disorders.
properties
IUPAC Name |
N-cyclohexyl-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-9-8-12(10-17(15)23-2)16-11-14(20-24-16)18(21)19-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIIJSYZDVLMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4818045.png)
![N-ethyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4818047.png)
![1-(diphenylmethyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B4818067.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4818076.png)
![5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4818083.png)

![N-(4-bromo-2,6-dimethylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4818094.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole](/img/structure/B4818098.png)
![N-isopropyl-N'-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4818103.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4818112.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-fluorobenzenesulfonamide](/img/structure/B4818117.png)
![N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine](/img/structure/B4818125.png)
![ethyl 3-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4818129.png)